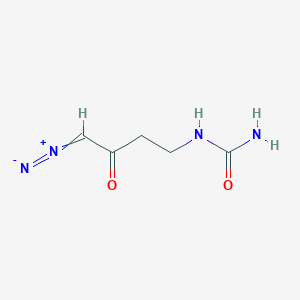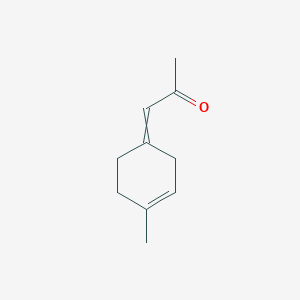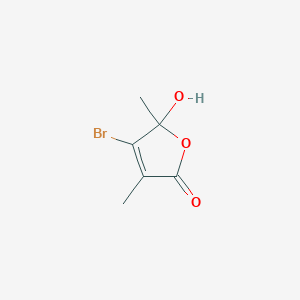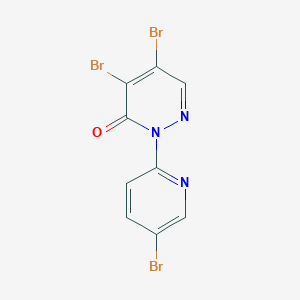
4,6,6-Trimethyl-1,3-oxathiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,6-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C₇H₁₄OS. It belongs to the class of heterocyclic compounds known as oxathianes, which contain a six-membered ring with one oxygen and one sulfur atom. This compound is characterized by the presence of three methyl groups attached to the ring, making it a trimethyl derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyl-1,3-oxathiane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride to form the corresponding chlorosulfite intermediate, which then undergoes cyclization to yield this compound. The reaction conditions often involve the use of a base such as pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
4,6,6-Trimethyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of this compound.
科学研究应用
4,6,6-Trimethyl-1,3-oxathiane has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the behavior of sulfur-containing heterocycles in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4,6,6-Trimethyl-1,3-oxathiane involves its interaction with molecular targets through its sulfur and oxygen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, altering its chemical properties and interactions with other molecules.
相似化合物的比较
Similar Compounds
1,3-Oxathiane: Lacks the three methyl groups, making it less sterically hindered.
2,4,6-Trimethyl-1,3-dioxane: Contains an additional oxygen atom in place of sulfur.
4,6,6-Trimethyl-1,3-dithiane: Contains two sulfur atoms instead of one oxygen and one sulfur.
Uniqueness
4,6,6-Trimethyl-1,3-oxathiane is unique due to its specific arrangement of methyl groups and the presence of both oxygen and sulfur in the ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
属性
CAS 编号 |
89529-73-7 |
|---|---|
分子式 |
C7H14OS |
分子量 |
146.25 g/mol |
IUPAC 名称 |
4,6,6-trimethyl-1,3-oxathiane |
InChI |
InChI=1S/C7H14OS/c1-6-4-7(2,3)8-5-9-6/h6H,4-5H2,1-3H3 |
InChI 键 |
QEXGBMYWCXXVSG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OCS1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


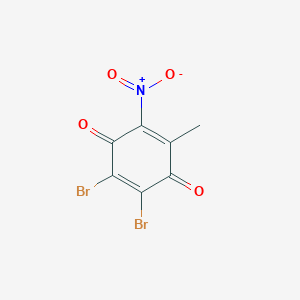
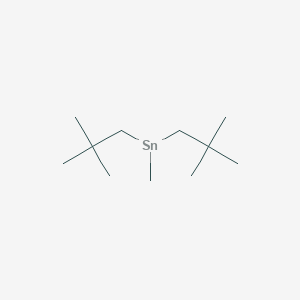

![5-[2,3,5,6-Tetramethyl-4-(methylsulfanyl)phenyl]cyclohexane-1,3-dione](/img/structure/B14382047.png)
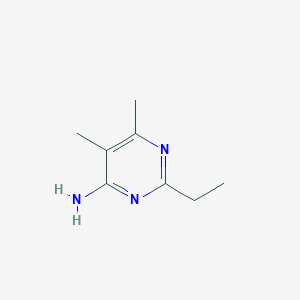

![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)
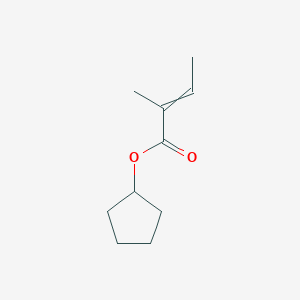

![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
